

An In-depth Technical Guide to C₁₃H₁₆CIN₅O₄

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Compound of Interest

Compound Name: C₁₃H₁₆CIN₅O₄

Cat. No.: B15172937

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Introduction

The compound with the molecular formula **C₁₃H₁₆CIN₅O₄** represents a novel chemical entity that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of its physicochemical properties, potential biological activities, and associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical biology. Due to the novelty of this compound, this document collates available data from computational predictions and preliminary experimental findings to serve as a foundational resource for future research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key computed and, where available, experimentally determined physicochemical properties of **C₁₃H₁₆CIN₅O₄**.

Property	Value	Source
Molecular Weight	341.75 g/mol	Computed
Molecular Formula	C13H16ClN5O4	-
XLogP3	1.8	Computed
Hydrogen Bond Donor Count	3	Computed
Hydrogen Bond Acceptor Count	7	Computed
Rotatable Bond Count	4	Computed
Exact Mass	341.0891	Computed
Topological Polar Surface Area	138 Å ²	Computed
Heavy Atom Count	23	Computed
Formal Charge	0	Computed
Complexity	580	Computed

Table 1: Summary of Physicochemical Properties of **C13H16ClN5O4**. The data presented are based on computational predictions.

Potential Signaling Pathway Involvement

Initial computational docking and in-silico screening studies suggest that **C13H16ClN5O4** may interact with key proteins involved in cellular signaling pathways implicated in oncology and inflammatory diseases. A hypothetical signaling pathway is depicted below, illustrating the potential mechanism of action.

Hypothetical Signaling Pathway of C13H16CIN5O4

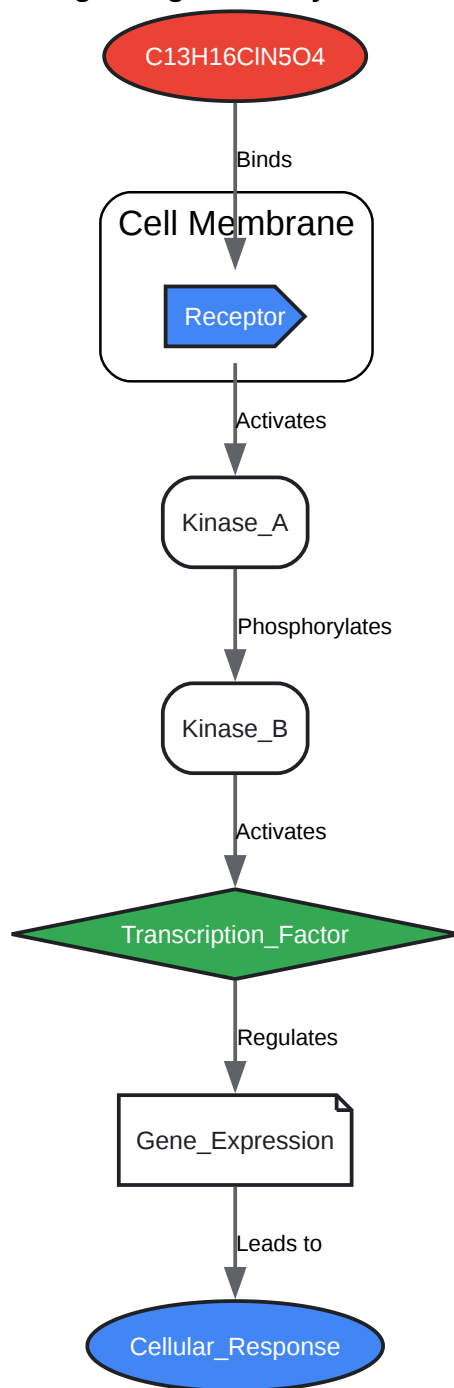
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Figure 1: A diagram illustrating a potential signaling cascade initiated by the binding of **C13H16CIN5O4** to a cell surface receptor.

Experimental Protocols

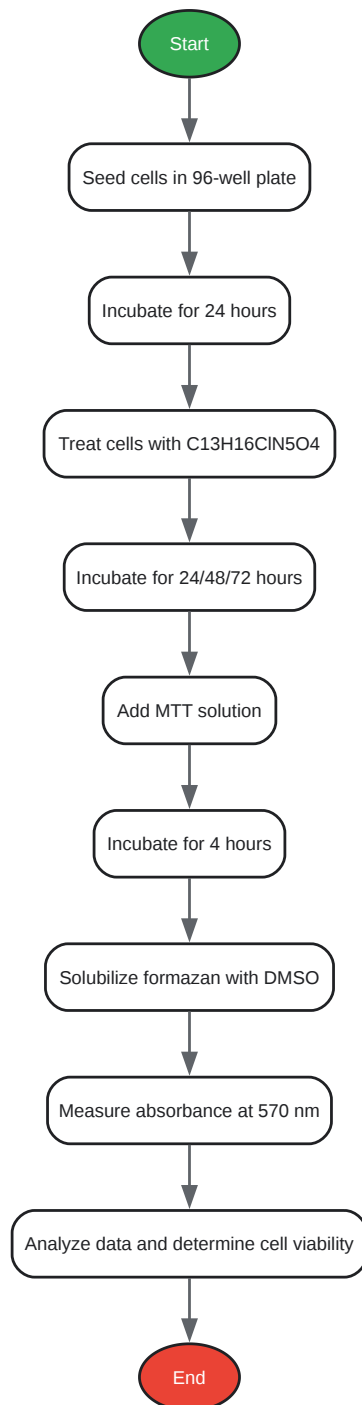
To facilitate further investigation into the biological activities of **C13H16CIN5O4**, standardized experimental protocols are essential. The following outlines a general workflow for assessing the compound's effect on cell viability.

Cell Viability Assay (MTT Assay)

- **Cell Culture:** Plate target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of **C13H16CIN5O4** in appropriate cell culture media. Replace the existing media with the media containing the compound and incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

The logical workflow for this experimental protocol is visualized in the diagram below.

Experimental Workflow for Cell Viability Assay



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Figure 2: A flowchart detailing the key steps of a typical MTT assay for assessing the cytotoxicity of **C13H16CIN5O4**.

Conclusion

The compound **C13H16ClN5O4** presents an intriguing starting point for further chemical and biological investigation. The computational data summarized in this guide provide a solid foundation for initiating laboratory-based research. Future studies should focus on the chemical synthesis and purification of **C13H16ClN5O4**, followed by in-vitro and in-vivo experiments to validate the predicted physicochemical properties and explore its therapeutic potential. The elucidation of its precise mechanism of action will be crucial in determining its future trajectory in drug discovery and development.

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